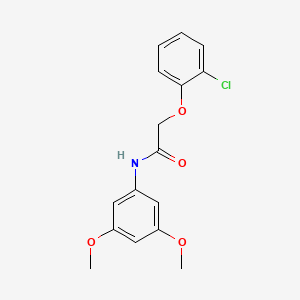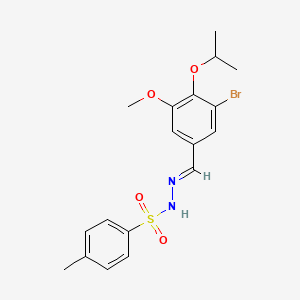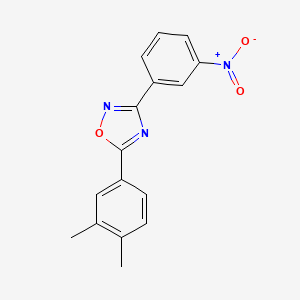![molecular formula C21H18ClNO3 B5699420 N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide, also known as BPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPCA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exert its biological activities by modulating various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in the development of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating various cellular pathways involved in programmed cell death.
実験室実験の利点と制限
One advantage of using N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information on the long-term effects of this compound on human health, as most studies have been conducted in vitro or in animal models.
将来の方向性
- Further studies are needed to elucidate the mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide and its potential therapeutic targets.
- Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
- Studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer.
- Further studies are needed to investigate the potential use of this compound as a diagnostic tool for cancer detection.
- Studies are needed to investigate the potential use of this compound in other areas of medicine, such as neurology and psychiatry.
合成法
The synthesis of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with 3-chlorophenol in the presence of a base to form 4-(benzyloxy)phenyl 3-chlorophenyl ether. Finally, the ether is reacted with chloroacetic acid in the presence of a base to form this compound.
科学的研究の応用
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases such as arthritis. This compound has also been found to exhibit analgesic properties by blocking the transmission of pain signals in the nervous system.
In addition, this compound has been found to exhibit anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-4-8-20(13-17)26-15-21(24)23-18-9-11-19(12-10-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWHLUNAZQPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)




